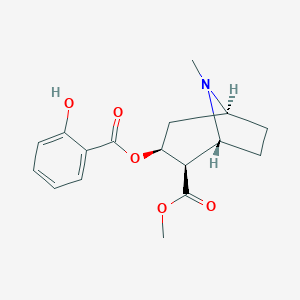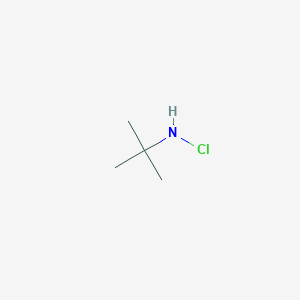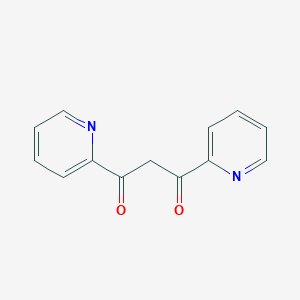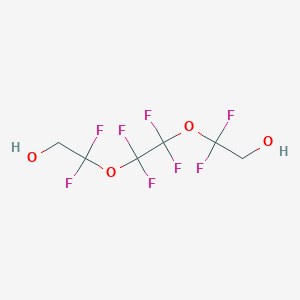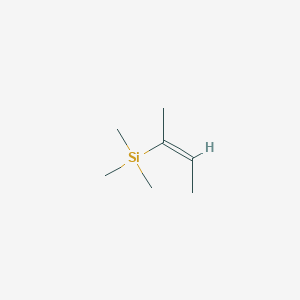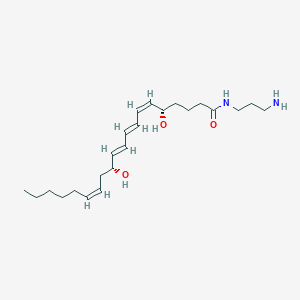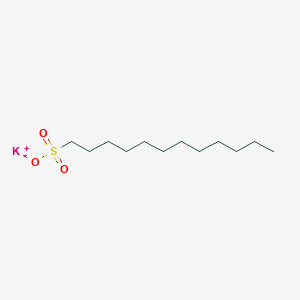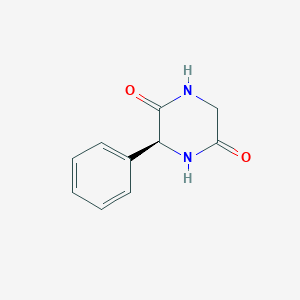
(3S)-3-phenylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-phenylpiperazine-2,5-dione, commonly known as phenylpiperazine, is a heterocyclic organic compound that is widely used in scientific research. It is a versatile compound that has been used in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
The mechanism of action of phenylpiperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. It has been shown to bind to various receptors, including 5-HT1A, 5-HT2A, and D2 receptors. It has also been shown to inhibit the reuptake of serotonin and dopamine.
Effets Biochimiques Et Physiologiques
Phenylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to increased mood and decreased anxiety. It has also been shown to have antipsychotic and antidepressant effects. In addition, phenylpiperazine has been shown to have analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylpiperazine has several advantages for lab experiments. It is a versatile compound that can be easily synthesized and modified. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It has been shown to have low selectivity for various receptors, leading to off-target effects. It has also been shown to have poor pharmacokinetic properties, including low bioavailability and rapid metabolism.
Orientations Futures
There are several future directions for the study of phenylpiperazine. One direction is the development of more selective and potent phenylpiperazine derivatives that target specific receptors. Another direction is the study of the pharmacokinetic properties of phenylpiperazine and the development of prodrugs that can improve its bioavailability. Additionally, the study of the structure-activity relationship of phenylpiperazine derivatives can lead to the development of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
Phenylpiperazine can be synthesized using various methods, including the Hantzsch reaction, Buchwald-Hartwig amination, and reductive amination. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Reductive amination involves the condensation of an aldehyde or a ketone with an amine in the presence of a reducing agent.
Applications De Recherche Scientifique
Phenylpiperazine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been used as a scaffold for the synthesis of various bioactive compounds, including antipsychotics, antidepressants, and anxiolytics. It has also been used as a ligand for various receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. In addition, phenylpiperazine has been used as a tool for studying the structure-activity relationship of various compounds.
Propriétés
Numéro CAS |
134521-82-7 |
|---|---|
Nom du produit |
(3S)-3-phenylpiperazine-2,5-dione |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
(3S)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c13-8-6-11-10(14)9(12-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,14)(H,12,13)/t9-/m0/s1 |
Clé InChI |
CVXXCIJNZNETDW-VIFPVBQESA-N |
SMILES isomérique |
C1C(=O)N[C@H](C(=O)N1)C2=CC=CC=C2 |
SMILES |
C1C(=O)NC(C(=O)N1)C2=CC=CC=C2 |
SMILES canonique |
C1C(=O)NC(C(=O)N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




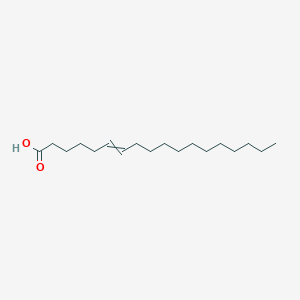
![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
